molecular formula C12H10N2O5S B8039010 4-Anilino-3-nitrobenzenesulfonic acid

4-Anilino-3-nitrobenzenesulfonic acid

Cat. No.: B8039010
M. Wt: 294.29 g/mol
InChI Key: UOQNQFOTWPZFIP-UHFFFAOYSA-N
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Description

4-Anilino-3-nitrobenzenesulfonic acid is a sulfonic acid derivative characterized by an anilino (-NH-C6H5) group at position 4 and a nitro (-NO2) group at position 3 on the benzene ring. Its molecular formula is C12H10N2O5S, with a molecular weight of 293.29 g/mol (exact derivatives may vary depending on salt forms) . This compound is structurally notable for its electron-withdrawing nitro group and the sulfonic acid (-SO3H) moiety, which confer high acidity and solubility in polar solvents. It is primarily utilized in industrial applications, including dye synthesis and as an intermediate in organic reactions.

Properties

IUPAC Name

4-anilino-3-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-14(16)12-8-10(20(17,18)19)6-7-11(12)13-9-4-2-1-3-5-9/h1-8,13H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQNQFOTWPZFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers

Key Differentiator: The positions of the nitro and amino/anilino groups significantly influence chemical behavior.

Compound Name Substituent Positions Molecular Formula CAS Number Key Properties/Applications
4-Anilino-3-nitrobenzenesulfonic acid Anilino (4), NO2 (3), SO3H (1) C12H10N2O5S Not explicitly listed High acidity; used in azo dye synthesis
2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid NH2-C6H4-NH (2), NO2 (5), SO3H (1) C12H12N4O5S Not explicitly listed Forms chelates; potential use in metal-complex dyes
4-Nitro-aniline-3-sulfonic acid NH2 (4), NO2 (1), SO3H (3) C6H6N2O5S Referred to as 6-Nitro-metanilic acid Intermediate for reactive dyes; lower solubility in water

Analysis: Positional changes alter electronic effects. For example, the nitro group at position 3 in this compound enhances acidity compared to isomers with nitro groups at position 5 .

Functional Group Variations

Key Differentiator : Replacement of sulfonic acid with sulfonamide or introduction of halogens modifies reactivity.

Compound Name Functional Groups Molecular Formula CAS Number Applications
4-Anilino-3-nitrobenzenesulphonamide Anilino (4), NO2 (3), SO2NH2 (1) C12H11N3O4S 6427-66-3 Potential pharmaceutical intermediate; reduced acidity compared to sulfonic acid
3-Amino-4-chlorobenzenesulfonic acid NH2 (3), Cl (4), SO3H (1) C6H6ClNO3S 98-36-2 Precursor for Acid Yellow 159 dye; chlorine enhances electrophilicity
4-Acetamidobenzenesulfonic acid Acetamido (4), SO3H (1) C8H9NO4S 121-62-0 Improved stability in aqueous solutions; used in surfactant formulations

Analysis: Sulfonamide derivatives (e.g., 4-anilino-3-nitrobenzenesulphonamide) exhibit lower acidity and higher lipophilicity, making them suitable for biological applications. Chlorinated analogues (e.g., 3-amino-4-chlorobenzenesulfonic acid) are preferred in dye synthesis due to enhanced electrophilic substitution reactivity .

Salt Forms and Solubility

Key Differentiator : Sodium salts improve water solubility for industrial processes.

Compound Name Salt Form Molecular Weight Solubility Applications
Sodium 4-amino-3-nitrobenzenesulfonate Na+ counterion 315.27 g/mol Highly soluble in water Textile dyeing; pH-stable formulations
Sulfanilic acid (4-aminobenzenesulfonic acid) Free acid or sodium salt 173.19 g/mol Moderate solubility Analytical reagent; diazo coupling reactions

Analysis: Sodium salts, like Sodium 4-amino-3-nitrobenzenesulfonate, are preferred in dye manufacturing due to their enhanced solubility and ease of handling in aqueous systems .

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